4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one
Overview
Description
4-[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a quinoline derivative linked to a pyrrolidinone moiety via a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrrolidinone: The sulfonylated quinoline is coupled with a pyrrolidinone derivative under conditions that facilitate nucleophilic substitution, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and automated systems for the sulfonylation and coupling steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfides or thiols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form hydrogen bonds with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one: shares similarities with other quinoline derivatives and sulfonyl-containing compounds.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic drugs.
Uniqueness
What sets this compound apart is its combined structural features, which allow it to interact with a broader range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-12-16(13-20-19)14-7-9-17(10-8-14)25(23,24)21-11-3-5-15-4-1-2-6-18(15)21/h1-2,4,6-10,16H,3,5,11-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCHNNMTCOCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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